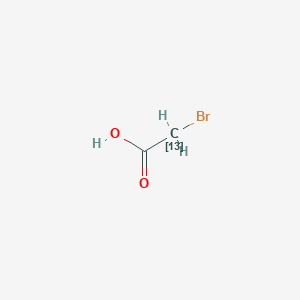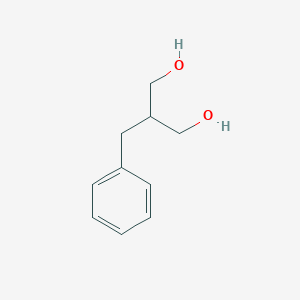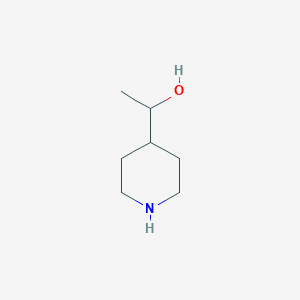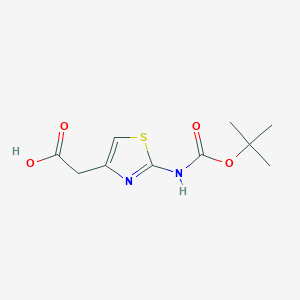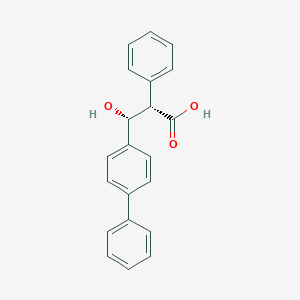
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, reduce fever, and decrease inflammation. It was first synthesized in 1961 by Stewart Adams and his team at Boots UK Limited. Since then, ibuprofen has become one of the most commonly used drugs worldwide, with millions of prescriptions written every year.
Mécanisme D'action
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of hormone that is involved in the inflammatory response. By blocking the production of prostaglandins, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- reduces inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Ibuprofen has several biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of leukocyte migration, and the inhibition of platelet aggregation. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- is its wide availability and low cost, which makes it a popular choice for laboratory experiments. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has a well-established safety profile, with few reported side effects at therapeutic doses. However, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has several limitations for laboratory experiments, including its relatively low potency compared to other NSAIDs, and its potential for non-specific effects on cellular processes.
Orientations Futures
There are several future directions for research on (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, including the development of more potent and selective COX inhibitors, the identification of new therapeutic targets for (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, and the investigation of its potential for the treatment of neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the mechanisms underlying the antioxidant and anti-inflammatory effects of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, and to determine the optimal dosing and duration of treatment for different conditions.
Méthodes De Synthèse
The synthesis of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- involves several steps, including the reaction of isobutylbenzene with oxygen to form 4-isobutylacetophenone, which is then reacted with hydroxylamine to form 4-isobutylphenylhydroxylamine. This compound is then reacted with acetic anhydride to form the intermediate 4-isobutylphenylacetamide, which is then hydrolyzed with hydrochloric acid to form (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-.
Applications De Recherche Scientifique
Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat a variety of conditions, including headache, menstrual cramps, dental pain, osteoarthritis, rheumatoid arthritis, and fever. In addition, (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and certain types of cancer.
Propriétés
Numéro CAS |
119725-38-1 |
|---|---|
Nom du produit |
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- |
Formule moléculaire |
C21H18O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20-/m0/s1 |
Clé InChI |
UINTUWKMGYICQF-PMACEKPBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Autres numéros CAS |
119725-38-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




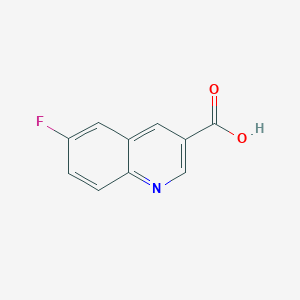
![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
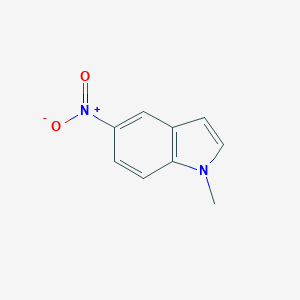

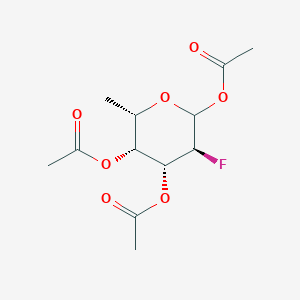

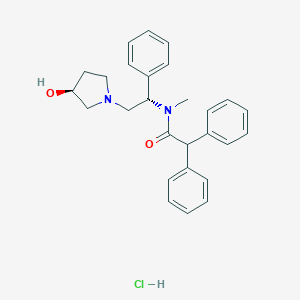
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

